5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)10-2-1-7(4-16-10)11(18)17-5-9-3-8(17)6-19-9/h1-2,4,8-9H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWFAQLWZLCXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine precursor. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired pyridine derivative . This intermediate is then subjected to further reactions to introduce the bicyclic structure, often involving cycloaddition reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with different functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Substituent Variations
Compounds sharing the 2-oxa-5-azabicyclo[2.2.1]heptane core but differing in substituents include:
- 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane: Features a pyrimidine substituent instead of pyridine.
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl : A simpler derivative lacking the trifluoromethylpyridine group. Its lower molecular weight (135.59 g/mol) suggests higher solubility but reduced target affinity due to the absence of the aromatic substituent .
Table 1: Comparison of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂F₃N₂O₂ | 295.25 | 6-(Trifluoromethyl)pyridine-3-carbonyl | ~1.5 (est.) |
| 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl) | C₁₂H₁₄ClN₃O | 251.71 | Chloropyrimidine | ~2.0 (est.) |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl | C₅H₁₀ClNO | 135.59 | None | ~0.88 |
*LogP values estimated based on substituent hydrophobicity.
Compounds with Similar Substituents but Different Cores
Trifluoromethylpyridine Derivatives
- Ethyl 4-(6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 200) : Shares the trifluoromethylpyridine-carbonyl group but lacks the bicyclic core. The pyrrole ring may reduce metabolic stability compared to the bicyclic system .
- 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b): Features a trifluoromethylphenyl group on an imidazopyridine core.
Table 2: Trifluoromethyl-Substituted Analogues
Comparison with Other Bicyclic Systems
Azabicyclo[3.2.0]heptane Derivatives
- cis-3-Azabicyclo[3.2.0]heptane-2,4-dione: A smaller bicyclic system with a diketone moiety.
- (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Contains sulfur (thia) instead of oxygen, altering electronic properties and solubility .
Table 3: Bicyclic Systems with Heteroatom Variations
Research Findings and Implications
- Synthetic Advantages : The target compound’s core is synthesized from 4R-hydroxy-l-proline, enabling stereochemical precision . In contrast, larger bicyclic systems (e.g., [4.2.0]) require multistep routes with lower yields .
- Pharmacological Potential: The trifluoromethylpyridine group enhances metabolic stability, while the bicyclic core improves target selectivity. Similar compounds with pyrimidine or imidazole substituents show varied bioactivity, underscoring the importance of substituent choice .
- Thermodynamic Properties : The 2-oxa-5-azabicyclo[2.2.1]heptane core’s rigidity reduces entropy penalties upon binding, a critical advantage over flexible analogues like morpholine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
